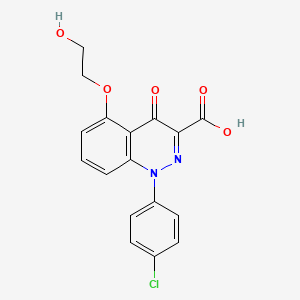
1-(4-Chlorophenyl)-5-(2-hydroxyethoxy)-4-oxocinnoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-5-(2-hydroxyethoxy)-4-oxocinnoline-3-carboxylic acid is a complex organic compound with a unique structure that includes a chlorophenyl group, a hydroxyethoxy group, and a cinnoline core
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-5-(2-hydroxyethoxy)-4-oxocinnoline-3-carboxylic acid involves multiple steps, typically starting with the preparation of the cinnoline core. The synthetic route may include the following steps:
Formation of the Cinnoline Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom with a chlorophenyl group, often using chlorinating agents.
Attachment of the Hydroxyethoxy Group: This step involves the reaction of the cinnoline core with ethylene oxide or similar reagents to introduce the hydroxyethoxy group.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-5-(2-hydroxyethoxy)-4-oxocinnoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other substituents using nucleophilic substitution reactions.
Hydrolysis: The hydroxyethoxy group can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding hydrolysis products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Chlorophenyl)-5-(2-hydroxyethoxy)-4-oxocinnoline-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-5-(2-hydroxyethoxy)-4-oxocinnoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The chlorophenyl group and the cinnoline core play crucial roles in its activity, enabling it to bind to specific enzymes or receptors. This binding can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-5-(2-hydroxyethoxy)-4-oxocinnoline-3-carboxylic acid can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-4-oxocinnoline-3-carboxylic acid: Lacks the hydroxyethoxy group, which may affect its solubility and reactivity.
1-(4-Methylphenyl)-5-(2-hydroxyethoxy)-4-oxocinnoline-3-carboxylic acid: The methyl group may alter its biological activity compared to the chlorophenyl group.
1-(4-Bromophenyl)-5-(2-hydroxyethoxy)-4-oxocinnoline-3-carboxylic acid: The bromine atom may influence its reactivity and interaction with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
160161-65-9 |
|---|---|
Molecular Formula |
C17H13ClN2O5 |
Molecular Weight |
360.7 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-5-(2-hydroxyethoxy)-4-oxocinnoline-3-carboxylic acid |
InChI |
InChI=1S/C17H13ClN2O5/c18-10-4-6-11(7-5-10)20-12-2-1-3-13(25-9-8-21)14(12)16(22)15(19-20)17(23)24/h1-7,21H,8-9H2,(H,23,24) |
InChI Key |
YBJKMXUEXSRQBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCO)C(=O)C(=NN2C3=CC=C(C=C3)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


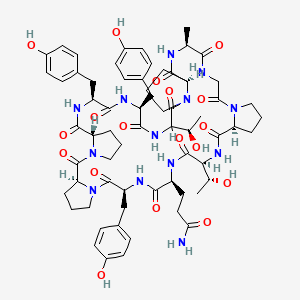
![Acetic acid, fluoro[(4-methylphenyl)thio]-, ethyl ester](/img/structure/B14270869.png)
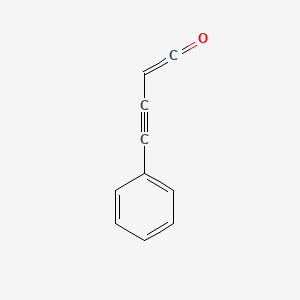
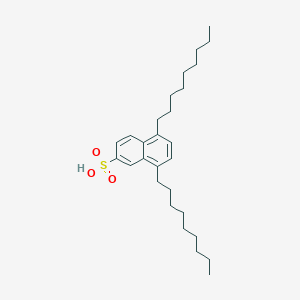
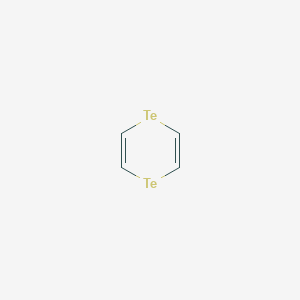

![N~1~-Ethyl-N~2~,N~2~-dimethyl-N~1~-[2-(pyridin-4-yl)quinolin-4-yl]ethane-1,2-diamine](/img/structure/B14270901.png)
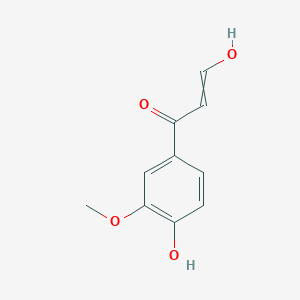

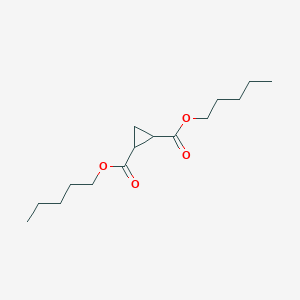
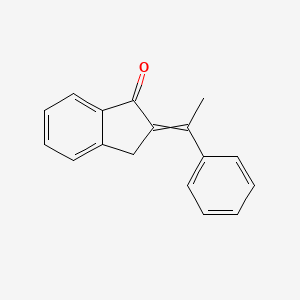

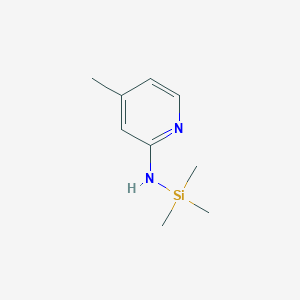
![5-(2-Methylpropylidene)bicyclo[2.2.1]hept-2-ene](/img/structure/B14270928.png)
